molecular formula C7H10N2S B11810718 2-Cyclobutylthiazol-4-amine

2-Cyclobutylthiazol-4-amine

Cat. No.: B11810718
M. Wt: 154.24 g/mol
InChI Key: IMXHHWMTDOTWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutylthiazol-4-amine is a heterocyclic compound featuring a thiazole ring substituted with a cyclobutyl group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with thiourea under acidic conditions to form the thiazole ring, followed by amination at the 4-position .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylthiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylthiazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the cyclobutyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-cyclobutyl-1,3-thiazol-4-amine

InChI

InChI=1S/C7H10N2S/c8-6-4-10-7(9-6)5-2-1-3-5/h4-5H,1-3,8H2

InChI Key

IMXHHWMTDOTWAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.